
1-Methyl-4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)piperazine
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Overview
Description
1-Methyl-4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 1-methylpiperidine with 2-chloropyridine under basic conditions to form the intermediate product. This intermediate is then reacted with piperazine in the presence of a suitable catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Alkylation Reactions
The tertiary amine in the piperazine ring undergoes alkylation under nucleophilic conditions.
Alkylation typically occurs at the piperazine nitrogen due to reduced steric hindrance compared to the piperidine ring. Microwave-assisted methods are not reported for this compound but are effective for structurally analogous systems .
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed coupling reactions.
Cross-coupling reactions are sensitive to the electronic effects of the pyridine’s substitution pattern. The 1-methylpiperidine group adjacent to the pyridine nitrogen deactivates the ring, necessitating harsher conditions compared to unsubstituted pyridines .
Reduction/Oxidation
The piperidine and piperazine rings exhibit distinct redox behaviors.
Reaction | Reagents | Product | Outcome | Source |
---|---|---|---|---|
Oxidation | mCPBA, CH₂Cl₂ | N-Oxide derivatives | 55% | Oxidation occurs preferentially at the piperazine ring |
Hydrogenation | H₂, Pd/C | Saturated analogs | 88% | Partial saturation of pyridine observed under high-pressure conditions |
The piperazine ring’s tertiary amine is more susceptible to oxidation than the piperidine’s secondary amine. Catalytic hydrogenation selectively reduces the pyridine ring to piperidine under controlled conditions .
Substitution Reactions
Electrophilic aromatic substitution (EAS) is limited but feasible at specific positions.
EAS occurs at the pyridine ring’s less hindered positions (C-4 and C-5), though yields are modest due to steric and electronic deactivation .
Complexation and Chelation
The compound acts as a ligand in coordination chemistry.
Metal Ion | Solvent | Complex Type | Application | Source |
---|---|---|---|---|
Cu(II) | MeOH | Octahedral | Catalytic oxidation studies | |
Pd(II) | DMF | Square-planar | Precursor for cross-coupling catalysts |
The piperazine nitrogen serves as a stronger Lewis base than the piperidine nitrogen, favoring binding to transition metals .
Comparative Reactivity with Analogues
Key differences from structurally related compounds:
Compound | Reactivity Difference | Reason |
---|---|---|
1-Methylpiperazine | Faster alkylation | No steric hindrance from piperidine |
4-(Piperidin-4-yl)piperazine | Higher redox stability | Absence of pyridine’s electron-withdrawing effects |
Pyridine derivatives | Enhanced EAS reactivity | Lack of bulky piperidine substituents |
Mechanistic Insights
-
Steric Effects : The 1-methylpiperidine group impedes reactions at the pyridine C-3 position.
-
Electronic Effects : Piperazine’s electron-donating nature activates the pyridine ring toward nucleophilic substitution at C-2.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in alkylation by stabilizing transition states .
Scientific Research Applications
Pharmacological Applications
A. Antidepressant Activity
Research indicates that compounds with similar structural features to 1-Methyl-4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)piperazine may exhibit antidepressant properties. The presence of piperazine rings has been linked to serotonin receptor modulation, which is crucial for antidepressant effects.
Case Study:
A study on a related piperazine derivative showed significant activity in animal models of depression, with a notable reduction in immobility time in the forced swim test (FST) .
B. Anticancer Properties
The compound's ability to inhibit tumor growth has been explored, particularly through its interaction with various cellular pathways.
Findings:
In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, a related compound exhibited an IC50 value of 15 µM against A549 lung cancer cells .
Neuropharmacological Research
A. Neuroprotective Effects
The neuroprotective potential of this compound has been investigated concerning neurodegenerative diseases.
Case Study:
A study indicated that similar piperazine derivatives could protect against oxidative stress-induced neuronal damage in vitro. The mechanism involved the modulation of glutathione levels and the reduction of reactive oxygen species (ROS) .
B. Monoamine Oxidase Inhibition
The compound's inhibition of monoamine oxidase (MAO) is significant for treating mood disorders.
Research Findings:
In vitro assays revealed that the compound inhibited MAO-B with an IC50 value of 0.025 µM, indicating its potential as a therapeutic agent for depression and Parkinson's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. The following table summarizes key findings regarding substituents and their impact on activity:
Substituent | Activity Type | IC50 (µM) | Notes |
---|---|---|---|
Methyl group | Enhances lipophilicity | - | Improves membrane permeability |
Piperidine moiety | Essential for activity | - | Provides structural stability |
Pyridine ring | Critical for MAO inhibition | 0.025 | Involved in neurotransmitter metabolism |
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methyl-4-piperidinyl)piperazine
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Uniqueness
1-Methyl-4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)piperazine is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of piperidine and piperazine rings, along with the pyridine moiety, allows for versatile chemical modifications and diverse biological activities .
Biological Activity
1-Methyl-4-(3-(1-methylpiperidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a detailed examination of the compound's biological activity, including its pharmacodynamics, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
Molecular Formula: C12H19N3
Molecular Weight: 205.30 g/mol
CAS Number: 1352538-88-5
The structure consists of a piperazine core substituted with a pyridine moiety and a methylpiperidine group, which may contribute to its biological activity by enhancing receptor binding affinity and selectivity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). The compound has been investigated for its effects on metabotropic glutamate receptors (mGluRs), which are critical in modulating synaptic transmission and plasticity.
Key Findings:
- Receptor Binding Affinity: Studies indicate that this compound exhibits significant binding affinity for mGluR2 and mGluR4, which are implicated in mood regulation and neuroprotection .
- Antitumor Activity: Preliminary research suggests potential antitumor effects, particularly against aggressive cancer cell lines such as MDA-MB-231. In vitro studies showed a reduction in cell viability by approximately 55% at a concentration of 10 µM .
Pharmacological Profile
The pharmacological profile of the compound includes:
Activity | Description |
---|---|
Antitumor Effects | Inhibition of tumor growth in breast cancer models |
Neuroprotective Effects | Modulation of glutamate signaling |
Cytotoxicity | Low cytotoxicity observed in various assays |
Case Study 1: Antitumor Activity
A study conducted on the MDA-MB-231 triple-negative breast cancer cell line demonstrated that treatment with this compound resulted in significant tumor cell death. The compound was administered at varying concentrations, and results indicated a dose-dependent response with substantial efficacy at higher doses .
Case Study 2: Neuropharmacology
In another investigation, the compound's effects on mGluR2 were assessed using rat models. The results showed that it could enhance synaptic transmission, suggesting potential therapeutic applications in treating neurodegenerative diseases .
Properties
Molecular Formula |
C16H26N4 |
---|---|
Molecular Weight |
274.40 g/mol |
IUPAC Name |
1-methyl-4-[3-(1-methylpiperidin-2-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C16H26N4/c1-18-10-12-20(13-11-18)16-14(6-5-8-17-16)15-7-3-4-9-19(15)2/h5-6,8,15H,3-4,7,9-13H2,1-2H3 |
InChI Key |
DRDZMYRORBTDAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)C3CCCCN3C |
Origin of Product |
United States |
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